N-Diethylnorephedrine
Description
N-Diethylnorephedrine (chemical name: (1R,2S)-2-(diethylamino)-1-phenylpropan-1-ol) is a chiral amino alcohol derivative structurally related to ephedrine and norephedrine. It is characterized by a phenylpropanolamine backbone with two ethyl groups attached to the nitrogen atom. This compound has garnered attention in both catalytic and pharmacological contexts. As a chiral ligand, it facilitates asymmetric synthesis, notably in Baeyer-Villiger oxidations and organozinc additions, achieving enantiomeric excess (e.e.) values up to 80% . Pharmacologically, it is a primary metabolite of the anorexiant drug diethylpropion, formed via carbonyl reduction .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
(1R,2S)-2-(diethylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,13,15H,4-5H2,1-3H3/t11-,13-/m0/s1 |
InChI Key |
JMFCQRKXGIHOAN-AAEUAGOBSA-N |
Isomeric SMILES |
CCN(CC)[C@@H](C)[C@@H](C1=CC=CC=C1)O |
Canonical SMILES |
CCN(CC)C(C)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- N-Alkylation: The presence of ethyl groups in this compound enhances lipophilicity compared to norephedrine, influencing metabolic stability and receptor interactions.
- Stereochemistry : The (1R,2S) configuration is critical for enantioselective catalysis and metabolic activity .
Pharmacological and Metabolic Profiles
Metabolic Pathways
- This compound: Major metabolite of diethylpropion via hepatic carbonyl reduction. Further metabolized to N-ethylnorephedrine .
- Diethylpropion : Undergoes N-deethylation (to active metabolites) and deamination (to inactive hippuric acid) .
- N-Methylephedrine: Metabolized via N-demethylation to norephedrine, a decongestant .
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